4-Bromo-1-propyl-1H-pyrazole
Overview
Description
4-Bromo-1-propyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a broad range of chemical and biological properties and are used as important synthons in the development of new drugs .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . They can also affect energy-dependent and independent calcium uptake .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities .
Metabolic Pathways
Pyrazoles can participate in various reactions, including radical addition followed by intramolecular cyclization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-propyl-1H-pyrazole typically involves the bromination of 1-propyl-1H-pyrazole. One common method includes the reaction of 1-propyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
1-Propyl-1H-pyrazole+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-propyl-1H-pyrazole and 4-thio-1-propyl-1H-pyrazole.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-1-propyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a propyl group.
4-Bromo-1-ethyl-1H-pyrazole: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Bromo-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-bromo-1-propylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMASWNKUPTGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618921 | |
Record name | 4-Bromo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-33-2 | |
Record name | 4-Bromo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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